5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains a thiophene ring, a sulfonamide group, and a piperazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography . The presence of various functional groups like the thiophene ring, sulfonamide group, and piperazine ring would contribute to its overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it could undergo reactions typical of thiophenes, sulfonamides, and piperazines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the thiophene, sulfonamide, and piperazine groups .Scientific Research Applications
Cerebrovasodilatation and Anticonvulsant Activities Research on compounds structurally related to 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide has shown potential applications in increasing cerebral blood flow without significant diuresis, alongside notable anticonvulsant activities. Sulfones, particularly those with halogen substituents, have been identified for their high activity in oral administrations to mice, suggesting a promising avenue for cerebral vasodilatation and epilepsy management (Barnish et al., 1981).
Serotonin Receptor Antagonism Another study elaborates on the synthesis and evaluation of piperazine derivatives, including structures akin to this compound, as antagonists for the 5-HT7 receptor. These compounds exhibited inhibitory activities with IC50 values ranging from 12-580nM, highlighting their potential in psychiatric disorder treatments (Yoon et al., 2008).
Antimicrobial and Anticancer Potential Further research into hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates has uncovered compounds with significant antimicrobial activities against various test microorganisms, as well as compounds exhibiting antiurease and antilipase activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Carbonic Anhydrase Inhibition Another area of application involves the inhibition of carbonic anhydrase isozymes II and XII, which are relevant for conditions like glaucoma. Novel thioureido-substituted sulfonamides have shown potent inhibitory properties against these isozymes, demonstrating potential for developing new treatments for lowering intraocular pressure in glaucoma patients (Mincione et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPSJCSNVRXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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